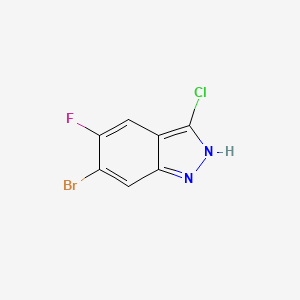

6-Bromo-3-chloro-5-fluoro-1H-indazole

Descripción general

Descripción

6-Bromo-3-chloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Mecanismo De Acción

Target of Action

A similar compound, 6-bromo-5-fluoro-1h-indazole, is known to be a reactant in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

If it acts similarly to its related compound, it may interact with histone deacetylases, potentially inhibiting their activity and leading to an increase in acetylation levels of histones. This could result in a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

If it acts as a histone deacetylase inhibitor, it could affect gene expression pathways by altering the acetylation status of histones .

Result of Action

If it acts as a histone deacetylase inhibitor, it could potentially lead to changes in gene expression, which could have various downstream effects depending on the specific genes affected .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloro-6-fluoroaniline.

Cyclization: The key step involves the cyclization of the aniline derivative with hydrazine hydrate under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and purification techniques to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-3-chloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are used.

Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives, oxidized or reduced forms of the compound, and biaryl compounds.

Aplicaciones Científicas De Investigación

6-Bromo-3-chloro-5-fluoro-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Material Science: It is used in the development of novel materials with unique properties for applications in electronics and photonics.

Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals for crop protection.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

- 6-Bromo-3-chloro-5-fluoro-1-ethyl-1H-indazole

- 6-Bromo-3-chloro-5-fluoro-1-phenyl-1H-indazole

Uniqueness

6-Bromo-3-chloro-5-fluoro-1H-indazole is unique due to the specific combination of bromine, chlorine, and fluorine atoms in the indazole ring

Actividad Biológica

6-Bromo-3-chloro-5-fluoro-1H-indazole, a compound with the CAS number 1286734-78-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrClFN2, with a molecular weight of 249.47 g/mol. The compound features a complex indazole structure that contributes to its biological properties. The presence of halogen substituents (bromo, chloro, and fluoro) is significant for enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential of indazole derivatives, including this compound, as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines:

- Inhibition of c-MET Kinase : This compound has been explored as a selective inhibitor of c-MET kinase, which plays a crucial role in cancer progression. In vitro studies indicated that modifications at the indazole ring can enhance binding affinity and selectivity towards mutant forms of c-MET, which are often resistant to standard therapies .

- Cell Line Studies : Various derivatives have been tested against different cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 2.0 nM to over 100 nM against different targets, indicating significant antiproliferative effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways:

- Kinase Inhibition : The compound acts as an ATP competitive inhibitor by binding to the kinase domain, disrupting phosphorylation processes essential for cancer cell survival and proliferation .

- Signal Transduction Pathways : It has been implicated in modulating pathways associated with cellular growth and survival, particularly through inhibition of the ERK1/2 signaling pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of indazole derivatives:

| Substituent Position | Effect on Activity | Example Compound | IC50 Value |

|---|---|---|---|

| 3-position | Enhances binding affinity | GSK583 | 5 nM |

| 5-position | Modulates selectivity | Compound X | 20 nM |

| 6-position | Critical for potency | Compound Y | <10 nM |

The presence of electron-withdrawing groups (like bromo and chloro) at specific positions enhances the overall potency and selectivity against target kinases .

Case Studies

- GSK583 : A notable derivative that demonstrated high potency against c-MET with an IC50 value of approximately 5 nM. This compound was characterized for its selectivity and was well tolerated in preclinical models .

- Combination Therapies : Studies investigating the combination of this compound with other chemotherapeutics showed synergistic effects, enhancing overall therapeutic efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

6-bromo-3-chloro-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYCEHXHPJNOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278681 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-78-8 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.